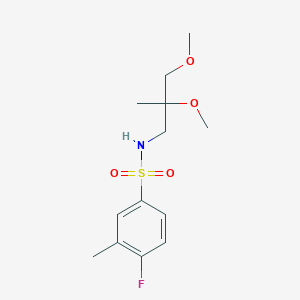

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide

CAS No.: 2034586-40-6

Cat. No.: VC4204110

Molecular Formula: C13H20FNO4S

Molecular Weight: 305.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034586-40-6 |

|---|---|

| Molecular Formula | C13H20FNO4S |

| Molecular Weight | 305.36 |

| IUPAC Name | N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C13H20FNO4S/c1-10-7-11(5-6-12(10)14)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3 |

| Standard InChI Key | XWCVVCJEIFDNDI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(COC)OC)F |

Introduction

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a chemical compound with a specific molecular structure and properties. This compound belongs to the sulfonamide class, which is known for its diverse applications in pharmaceuticals and organic chemistry. The compound's structure includes a sulfonamide group attached to a benzene ring, which is further substituted with fluorine and methyl groups, and a side chain containing methoxy groups.

Synthesis and Preparation

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluoro-3-methylbenzene-1-sulfonyl chloride with the appropriate amine, 2,3-dimethoxy-2-methylpropan-1-amine. This reaction is often carried out in the presence of a base to facilitate the formation of the sulfonamide bond.

Applications and Potential Uses

Sulfonamides are widely used in medicine as antibacterial agents, though their applications extend beyond this field. Compounds like N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide might be explored for their potential in drug development or as intermediates in organic synthesis due to their unique structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume